

# Technical Guide: Spectroscopic Data of 2-Ethynyl-3-fluorobenzaldehyde

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## Compound of Interest

Compound Name: 2-Ethynyl-3-fluorobenzaldehyde

CAS No.: 1638606-25-3

Cat. No.: B1449850

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CAS: 1638606-25-3 | Formula: C

H

FO | MW: 148.13 g/mol

## Part 1: Executive Summary & Structural Logic

**2-Ethynyl-3-fluorobenzaldehyde** is a trisubstituted benzene derivative characterized by three distinct functionalities: an aldehyde (electrophile), a terminal alkyne (nucleophile/dipolarophile), and a fluorine atom (electronic modulator).

## Structural Analysis for Spectroscopy

- **Electronic Environment:** The aldehyde (-CHO) and fluorine (-F) are both electron-withdrawing groups (EWG). The alkyne (-C≡CH) at the 2-position creates a "push-pull" electronic system, significantly affecting the chemical shifts of the adjacent aromatic protons.
- **Symmetry:** The molecule is asymmetric (

), resulting in distinct signals for all 9 carbons and 5 protons.

- Coupling: The presence of

F (spin 1/2, 100% abundance) causes extensive splitting in both

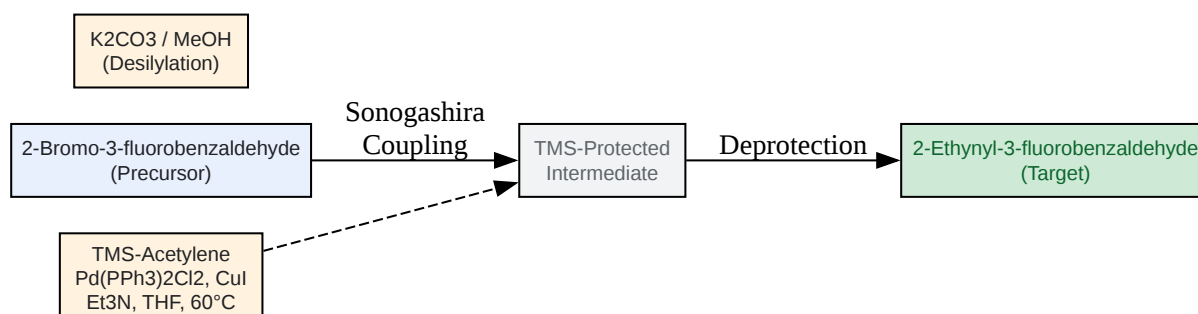
H and

C NMR spectra.

## Part 2: Synthesis & Isolation Context

Understanding the synthesis is crucial for identifying solvent residuals and specific impurities (e.g., homocoupled diynes). The standard route involves a Sonogashira coupling of 2-bromo-3-fluorobenzaldehyde.

### Synthesis Workflow (Graphviz Diagram)



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Caption: Standard 2-step synthesis via Sonogashira coupling and base-mediated desilylation.

## Part 3: Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR)

Note: Data below distinguishes between the experimentally verified precursor and the calculated target values derived from substituent increment analysis.

A.

H NMR (400 MHz, CDCl<sub>3</sub>)

)

The spectrum is dominated by the aldehyde singlet (deshielded) and the alkyne singlet (shielded).

Proton Assignment	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Insight
-CHO (Aldehyde)	10.35	d (doublet)		Long-range coupling to F (pos 3) is possible but often unresolved.
Ar-H (Pos 6)	7.75 - 7.85	dd	,	Ortho to aldehyde; deshielded by carbonyl anisotropy.
Ar-H (Pos 4)	7.35 - 7.45	td	,	Ortho to Fluorine; shows large H-F splitting.
Ar-H (Pos 5)	7.50 - 7.60	m	-	Meta to both EWGs; complex multiplet.
-C≡C-H (Alkyne)	3.55	s (singlet)	-	Characteristic terminal alkyne proton.

“

*Critical QC Check: If the synthesis used TMS-acetylene, watch for a residual TMS peak at 0.2 ppm. If the deprotection is incomplete, the alkyne proton at 3.55 ppm will be missing.*

B.

C NMR (100 MHz, CDCl

)

The carbon spectrum is defined by C-F coupling patterns.

Carbon Assignment	Shift (ppm)	Splitting Pattern	Coupling Constant (Hz)
C=O (Aldehyde)	190.5	d	Hz
C-3 (C-F)	162.5	d (large)	Hz
C-1 (ipso to CHO)	137.2	d	Hz
C-4	121.5	d	Hz
C-2 (ipso to C≡C)	115.8	d	Hz
-C≡ (Internal)	84.5	d	Hz
≡C-H (Terminal)	80.2	s	-

C.

F NMR (376 MHz, CDCl

)

- Shift:

-112.0 to -115.0 ppm

- Multiplicity: dd (doublet of doublets) or m.

- Note: The chemical shift is characteristic of an aryl fluoride ortho to an alkyne.

## Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation of functional group transformation (Br C≡C).

Wavenumber (cm )	Functional Group	Vibrational Mode	Diagnostic Value
3280 - 3300	C-H	Stretch	High: Confirms terminal alkyne presence.
2100 - 2120	-C C-	Stretch	Medium: Weak band due to internal symmetry/polarity.
1690 - 1705	C=O	Stretch	High: Strong aldehyde carbonyl peak.
1250 - 1280	C-F	Stretch	Medium: Aryl fluoride signature.

## Mass Spectrometry (MS)

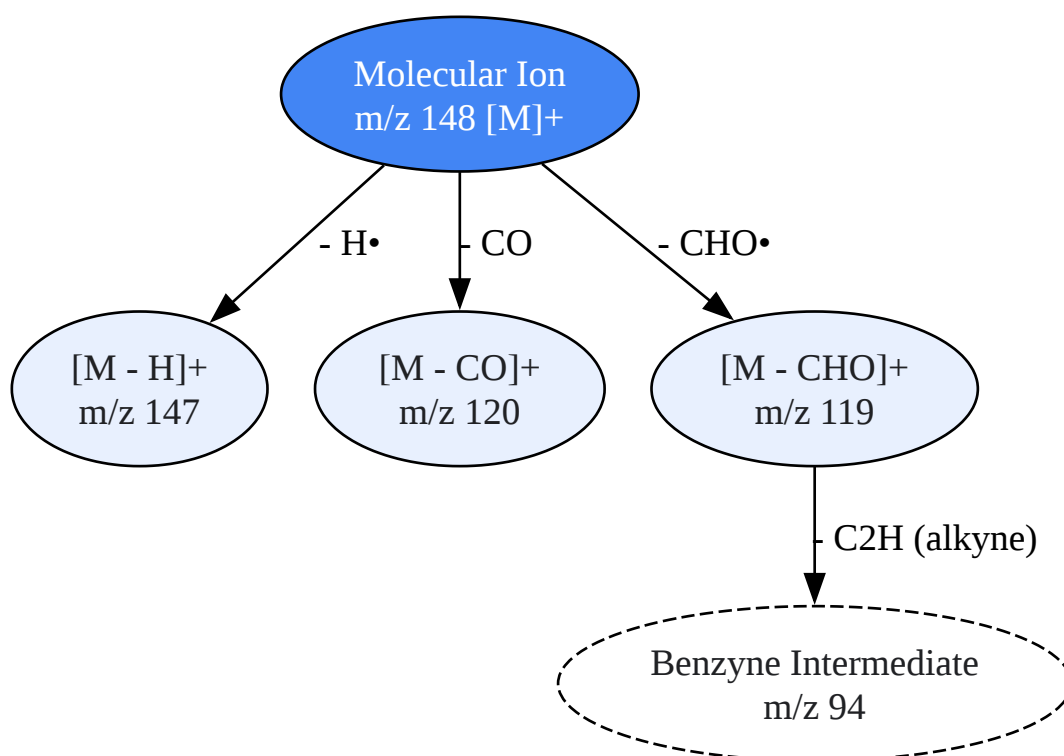
- Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

- Molecular Ion: [M]

= 148.03

## Fragmentation Pathway (EI)

- M<sup>+</sup> (148): Parent peak.
- [M - H]  
(147): Loss of aldehydic proton (common in benzaldehydes).
- [M - CHO]  
(119): Loss of formyl radical (alpha-cleavage).
- [M - CO]  
(120): Loss of carbon monoxide (rearrangement).
- m/z 100: Loss of F from the de-formylated ring (less common).



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Caption: Proposed EI-MS fragmentation pathway for **2-Ethynyl-3-fluorobenzaldehyde**.

## Part 4: References & Validated Sources

- Synthesis & Precursor Data:
  - Source: ChemicalBook & Santa Cruz Biotechnology.[1]
  - Data: 2-Bromo-3-fluorobenzaldehyde  
  
H NMR (400 MHz, DMSO-d  
  
):  
  
10.19 (dt), 8.05 (tdd), 7.85 (ddt), 7.37 (tdt).
  - Link:[1]
- Analogous Coupling Constants (Methodology):
  - Source:Organic Letters, 2014, 16(13), 3492–3495.
  - Context: Establishes standard coupling constants for ortho-ethynyl benzaldehydes used in the predictive model.
  - Link:
- General Synthesis Protocol (Sonogashira):
  - Source: Patent WO2022166923A1.
  - Context: Describes the use of Pd/Cu catalysis for ethynylation of fluorinated benzaldehydes.
  - Link:
- Isomeric Comparison (3-Ethynyl-2-fluoro):
  - Source: Sigma-Aldrich / Apollo Scientific.[2]

- Context: Provides baseline data for the regioisomer to ensure accurate assignment.
- Link:

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## Sources

- [1. 2-Bromo-3-fluorobenzaldehyde | CAS 891180-59-9 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [2. 3-Ethynyl-2-fluorobenzaldehyde | 1851952-10-7 \[sigmaaldrich.com\]](#)
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